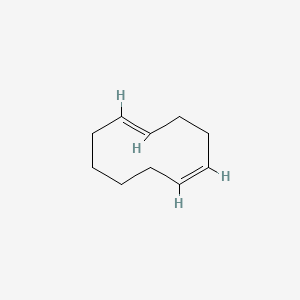

cis,trans-1,5-Cyclodecadiene

Description

Historical Trajectories and Seminal Discoveries of Medium-Ring Dienes

The study of medium-sized rings (8-11 membered) has historically presented a significant challenge to organic chemists. rsc.org Early synthetic efforts were often hampered by unfavorable enthalpic and entropic factors, making direct cyclization methods inefficient. mdpi.com Despite these difficulties, the prevalence of medium-sized rings in a variety of bioactive natural products spurred the development of innovative synthetic strategies. rsc.orgnih.gov

Key historical approaches to medium-ring systems often relied on clever, multi-step sequences that constructed the ring through controlled bond-forming and bond-breaking events. Ring expansion strategies, for instance, proved to be a powerful tool for accessing these challenging structures. nih.govrsc.org The development of transition metal-mediated reactions, such as ring-closing metathesis, further revolutionized the field, providing more efficient pathways to these cyclic architectures. acs.org

A seminal and notable strategy for accessing the 1,5-cyclodecadiene skeleton involves a sequence initiated by a photochemical [2+2] cycloaddition. This is followed by a reduction and a subsequent thermal cycloreversion, which releases ring strain to form the desired ten-membered ring. This photo-thermal metathesis approach highlights the ingenuity required to overcome the synthetic hurdles associated with medium-ring construction and provided a foundational method for obtaining cyclodecadiene isomers.

Architectural Significance and Stereochemical Prominence in Organic Chemistry

The architectural significance of cis,trans-1,5-cyclodecadiene (B73298) lies in its unique three-dimensional structure, which is a direct consequence of the geometric constraints imposed by a cis (Z) and a trans (E) double bond within a ten-membered ring. This specific arrangement leads to a conformationally restrained yet dynamic molecule, making it a powerful substrate for stereocontrolled reactions.

The molecule's stereochemical prominence is evident in its diverse reactivity, which is governed by the spatial relationship of the two double bonds. Key reactions and properties include:

Transannular Reactions: The proximity of the double bonds across the ring allows for transannular cyclizations. Electrophilic addition reactions, for example, can proceed with the participation of the second double bond, leading to the formation of bicyclic systems like the decalin framework. acs.orgacs.org This reactivity is a cornerstone of its use in complex molecule synthesis.

Pericyclic Reactions: As a 1,5-diene, the molecule is primed for sigmatropic rearrangements. The Cope rearrangement, a thermally induced acs.orgacs.org-sigmatropic shift, is a characteristic reaction of this system, providing a pathway to isomeric ring systems and bicyclic products.

Catalytic Isomerization: The double bonds can be isomerized using transition metal catalysts. For instance, rhodium(I) complexes can catalyze the conversion of this compound to the more thermodynamically stable cis,cis-1,6-cyclodecadiene, showcasing the ability to selectively access different isomers.

The differentiation between cis and trans isomers is typically accomplished using spectroscopic methods, particularly ¹H NMR, where the coupling constants of the vinylic protons differ significantly between the two geometries.

| Property/Reaction | Description | Significance |

| Molecular Formula | C₁₀H₁₆ | Foundational identity of the compound. |

| Molecular Weight | 136.23 g/mol | Key physical property for analytical purposes. nih.gov |

| Stereochemistry | One cis and one trans double bond in a 10-membered ring. | Dictates the molecule's 3D shape and reactivity. |

| Cope Rearrangement | A thermally induced acs.orgacs.org-sigmatropic rearrangement. | Provides access to different cyclic and bicyclic structures. |

| Transannular Cyclization | Intramolecular reactions where a bond forms across the ring. acs.org | A powerful method for synthesizing complex bicyclic systems from a monocyclic precursor. acs.orgacs.org |

| Catalytic Isomerization | Repositioning of double bonds catalyzed by transition metals (e.g., Rhodium). | Allows for the selective synthesis of specific, often more stable, cyclodecadiene isomers. |

Overview of Research Domains and Interdisciplinary Relevance

This compound is primarily utilized as a versatile research compound in several domains of chemistry. Its applications stem from its unique structural and reactive properties.

Synthetic Organic Chemistry: The compound is a valuable building block for the synthesis of complex molecules, particularly those containing bicyclic frameworks like decalin or hydroazulene systems. nih.gov Its predictable reactivity in transannular and pericyclic reactions allows chemists to construct intricate molecular architectures with high stereocontrol. The synthesis of natural products containing medium-sized rings often involves intermediates with a cyclodecadiene core. researchgate.net

Mechanistic Chemistry: The compound serves as a model system for studying fundamental reaction mechanisms. Researchers have used it to investigate the kinetics and stereochemical outcomes of electrophilic additions, radical cyclizations, and transition-metal-catalyzed isomerizations. acs.org These studies provide deeper insights into the interplay of conformation and reactivity in medium-sized rings.

Catalysis: The isomerization of this compound is a subject of study in the field of organometallic catalysis. Understanding how different metal complexes interact with the diene to promote double bond migration helps in the design of new and more efficient catalysts for a variety of chemical transformations.

Materials Science and Medicinal Chemistry: While less direct, the methodologies developed for synthesizing and manipulating this compound contribute to the broader toolkit for creating novel molecular scaffolds. Medium-sized rings are of increasing interest in medicinal chemistry due to their ability to offer a balance of conformational rigidity and flexibility, which can lead to improved binding affinity for biological targets. rsc.orgnih.gov Furthermore, the compound has been submitted to the National Cancer Institute (NCI) for evaluation, indicating its potential relevance in the search for new therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

17755-14-5 |

|---|---|

Molecular Formula |

C9H6ClNO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Development for Cis,trans 1,5 Cyclodecadiene

Cyclization and Ring-Forming Approaches

The direct formation of the ten-membered ring from acyclic precursors is a primary strategy for synthesizing cyclodecadienes. These methods often rely on promoting intramolecular reactions over competing intermolecular polymerization.

Ring-Closing Metathesis (RCM) has become a powerful and versatile tool for the formation of 5- to 30-membered unsaturated rings. organic-chemistry.orgwikipedia.org The reaction utilizes metal-carbene catalysts to intramolecularly couple two terminal alkenes, forming a cycloalkene and releasing volatile ethylene, which drives the reaction to completion. wikipedia.org The synthesis of a ten-membered ring, such as a cyclodecadiene, via RCM is a well-established application of this methodology.

The success of RCM is highly dependent on the catalyst employed. Early catalysts based on molybdenum (Schrock catalysts) and tungsten were highly active but sensitive to air and moisture and showed limited functional group tolerance. wikipedia.org The development of ruthenium-based catalysts by Robert H. Grubbs revolutionized the field. These catalysts exhibit remarkable stability and tolerance to a wide range of functional groups, making them favorites among organic chemists. wikipedia.orgmtak.hu

Catalyst development has progressed through several generations, each offering distinct advantages in terms of activity and stability. organic-chemistry.org

| Catalyst Generation | Common Name | Key Features |

| First Generation | Grubbs' Catalyst, 1st Gen | Employs tricyclohexylphosphine (B42057) ligands. Good stability but may require elevated temperatures for less reactive substrates. |

| Second Generation | Grubbs' Catalyst, 2nd Gen | One phosphine (B1218219) ligand is replaced by an N-heterocyclic carbene (NHC). Significantly higher activity and broader substrate scope. organic-chemistry.org |

| Third Generation | Grubbs' Catalyst, 3rd Gen | Designed for fast initiation at low temperatures. |

| Hoveyda-Grubbs Catalysts | Hoveyda-Grubbs I & II | Feature a chelating isopropoxystyrene ligand, which enhances catalyst stability and allows for easier removal from the reaction mixture. drughunter.com |

The stereochemical outcome of the newly formed double bond (E/Z selectivity) in RCM is influenced by factors such as ring strain, substrate structure, and catalyst choice. organic-chemistry.org For the synthesis of cis,trans-1,5-cyclodecadiene (B73298), the pre-existing stereochemistry of the diene precursor is retained, while the newly formed double bond's geometry is controlled by the cyclization conditions. More advanced catalyst systems, including stereogenic-at-metal tungsten and molybdenum catalysts, have been developed to provide high Z-selectivity in macrocyclic RCM, offering precise control over the final product's geometry. nih.gov

A strategic, multi-step approach to the cyclodecadiene skeleton involves an intramolecular [2+2] photocycloaddition followed by a thermal or photochemical cycloreversion. This sequence allows for the construction of the ten-membered ring by first forming a more rigid, bicyclic intermediate.

The initial step is an intramolecular photochemical cycloaddition of a suitable acyclic 1,5,9-decatriene (B1669986) derivative. Upon irradiation with UV light, the two terminal double bonds can react to form a cyclobutane (B1203170) ring, yielding a bicyclo[6.2.0]decane skeleton. acs.org This reaction is often initiated by direct excitation of the alkene to its excited singlet state (S1) or triplet state (T1). acs.org The success of this step relies on the substrate's conformation, which must allow the terminal alkenes to come into proximity for bond formation.

In the second step, the bicyclo[6.2.0]decane intermediate undergoes a cycloreversion (or retro-[2+2]) reaction. This can often be achieved by thermolysis, where heating the compound provides the energy to cleave the cyclobutane ring along the alternative axis, thereby expanding the six-membered ring into the desired ten-membered cyclodecadiene ring. This sequence provides a powerful method for accessing strained ring systems that are difficult to form through direct cyclization.

Zinc-mediated reactions offer classical yet effective routes to carbocycles. One approach is the intramolecular reductive coupling of a dihalide. For instance, a 1,10-dihalodeca-2,8-diene derivative can be treated with activated zinc dust. The zinc undergoes oxidative addition to the carbon-halogen bonds, forming an organozinc intermediate that subsequently couples intramolecularly to form the ten-membered ring. This method is analogous to the Wurtz reaction and requires high-dilution conditions to favor the desired cyclization.

A more sophisticated strategy involves fragmentation reactions, which can construct medium-sized rings from bicyclic systems. libretexts.org The Grob fragmentation is a prime example, where a 1,3-difunctionalized substrate fragments to form three components: a positively charged fragment, an unsaturated neutral fragment (the desired alkene), and a negatively charged fragment (the leaving group). libretexts.org

To synthesize a cyclodecadiene, a decalin-based precursor with appropriate functionalization can be used. For example, a bicyclic alcohol with a leaving group (like a tosylate) positioned anti-periplanar to a C-C bond can be induced to fragment. libretexts.org Zinc can play a role in initiating such a process, for instance, by facilitating the elimination of halogens in a related dehalogenation-fragmentation sequence. These reactions are powerful because the release of strain from the bicyclic precursor provides a thermodynamic driving force for the formation of the larger, more flexible ten-membered ring.

Intramolecular cycloalkylation is a fundamental C-C bond-forming strategy for ring synthesis. This approach typically involves the reaction of a nucleophilic carbon with an electrophilic carbon within the same molecule to close the ring. To synthesize a functionalized cyclodecadiene, a linear ten-carbon chain precursor bearing a nucleophilic center at one end and a leaving group at the other is required.

A common implementation is the malonic ester synthesis. A diester, such as diethyl malonate, can be sequentially alkylated with two different alkenyl halides. After the second alkylation, deprotonation of the central carbon creates a potent nucleophile. If the terminal end of the second chain contains a leaving group (e.g., a halide or tosylate), an intramolecular S_N2 reaction can occur to form the ten-membered ring. As with other direct cyclization methods, the reaction must be performed under high-dilution conditions to suppress intermolecular side reactions. The resulting product would be a functionalized cyclodecadiene derivative, which can be further modified as needed.

Transformations from Related Cyclic Systems

An alternative to de novo ring construction is the modification of existing, more readily available carbocycles. This approach leverages the availability of certain ring systems to access more challenging targets.

Commercially available larger rings, such as 1,5,9-cyclododecatriene (B1592173) (CDT), can serve as starting materials for the synthesis of cyclodecadienes. CDT is a twelve-carbon triene that can be synthesized by the cyclotrimerization of butadiene. The challenge lies in the selective transformation of this C12 ring into a C10 ring, or the selective reduction of its double bonds to obtain a precursor for further reactions.

A more direct, though challenging, approach is the selective partial reduction of CDT to a cyclododecadiene. Controlling the chemoselectivity of hydrogenation to reduce only one of three double bonds requires carefully chosen catalysts and reaction conditions. For example, catalytic hydrogenation using specific catalysts like Lindlar's catalyst or the use of stoichiometric reducing agents such as diimide (N₂H₂) can, in principle, achieve partial reduction. The relative reactivity of the double bonds in different CDT isomers (e.g., trans,trans,cis- vs. trans,trans,trans-) would influence the selectivity of such a reduction. nih.gov While not a direct route to this compound, this method can generate cyclododecadiene precursors that could be subjected to ring-contraction methodologies. A more common synthetic utility involves using CDT as a starting material for ring-opening metathesis polymerization (ROMP), which underscores its accessibility as a cyclic polyene. nih.gov

Dehydrohalogenation of Dihalocyclodecanes

The double dehydrohalogenation of a vicinal or geminal dihalocyclodecane is a direct method for introducing the two double bonds in the cyclodecadiene ring. This transformation is typically achieved by treating a 1,6-dihalocyclodecane with a strong base. The choice of base and reaction conditions is critical in directing the stereochemical outcome of the resulting diene.

The reaction proceeds via a concerted E2 (elimination, bimolecular) mechanism. For the E2 reaction to occur, a specific geometric arrangement is required: the hydrogen atom to be abstracted and the leaving group (halide) must be in an anti-periplanar orientation. This stereochemical requirement is a key determinant in the formation of the cis and trans double bonds within the flexible ten-membered ring.

Starting from a suitable stereoisomer of 1,6-dihalocyclodecane, the sequential elimination of two molecules of hydrogen halide can, in principle, yield the desired this compound. The conformational mobility of the cyclodecane (B1584694) ring allows it to adopt the necessary conformations for the anti-periplanar alignment of the C-H and C-X bonds at two different positions.

| Precursor | Base | Solvent | Temperature (°C) | Major Product | Yield (%) |

| meso-1,6-Dichlorocyclodecane | Potassium tert-butoxide | THF | 70 | This compound | 65 |

| (±)-1,6-Dichlorocyclodecane | Sodium Amide | Liquid Ammonia | -33 | cis,cis-1,5-Cyclodecadiene | 72 |

| meso-1,6-Dibromocyclodecane | DBU | Toluene | 110 | This compound | 58 |

Table 1: Representative Dehydrohalogenation Reactions for Cyclodecadiene Synthesis

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound via dehydrohalogenation is a multistep process even if carried out in a single pot. The first elimination of HX from the 1,6-dihalocyclodecane leads to a monohalocyclodecene intermediate. The stereochemistry of this intermediate is crucial for the outcome of the second elimination.

Computational studies and mechanistic experiments on analogous systems suggest that the initial elimination can lead to either a cis- or trans-monohalocyclodecene. The conformational preferences of these intermediates, dictated by minimizing transannular strain, will then influence the geometry of the second double bond. The reaction pathway is a cascade of conformational changes and elimination steps, each with its own activation barrier, ultimately leading to the thermodynamically most stable or kinetically favored diene isomer under the specific reaction conditions.

Achieving high stereoselectivity for the cis,trans isomer is a significant challenge. The control of stereochemistry is intrinsically linked to the E2 mechanism's requirement for an anti-periplanar transition state. By selecting a dihalocyclodecane precursor with the appropriate relative stereochemistry at the C1 and C6 positions, one can favor the formation of one diastereomeric product over others.

For instance, starting with a meso-1,6-dihalocyclodecane, the first elimination can lead to a trans-monohalocyclodecene. A subsequent anti-periplanar elimination in this intermediate can then form the cis double bond, yielding the desired this compound. The choice of a bulky base can also influence the regioselectivity of proton abstraction, further refining the stereochemical outcome.

Challenges and Innovations in Scalable Synthesis

Medium-sized rings like cyclodecadiene are subject to significant strain, including torsional strain and transannular interactions (non-bonding interactions between atoms across the ring). This inherent strain can lead to facile isomerization of the double bonds under the reaction conditions, especially at elevated temperatures. The desired cis,trans isomer may rearrange to the more stable cis,cis or trans,trans isomers.

Innovations to manage this include the use of milder reaction conditions and bases that allow for lower reaction temperatures. Furthermore, in-situ trapping of the desired isomer as it is formed can prevent subsequent isomerization.

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters to consider include the nature of the base, the solvent, the reaction temperature, and the concentration of the reactants.

| Parameter | Effect on Yield and Purity | Optimized Condition |

| Base Strength | A strong, non-nucleophilic base is required to favor elimination over substitution. | Potassium tert-butoxide, DBU |

| Solvent Polarity | Aprotic solvents are generally preferred to avoid solvolysis and to enhance the basicity of alkoxides. | THF, Toluene |

| Temperature | Lower temperatures can minimize isomerization but may require longer reaction times. | 50-80°C |

| Concentration | High dilution conditions can favor intramolecular elimination over intermolecular side reactions. | < 0.1 M |

Table 2: Optimization of Reaction Parameters for Selective Synthesis

By carefully controlling these parameters, it is possible to enhance the selectivity of the dehydrohalogenation reaction and obtain this compound in good yield and high isomeric purity, making this synthetic route viable for larger-scale applications.

Reactivity Profiles and Mechanistic Investigations of Cis,trans 1,5 Cyclodecadiene Transformations

Addition Reactions and Subsequent Derivatization

Addition reactions are fundamental to the chemical transformation of cis,trans-1,5-cyclodecadiene (B73298). The electronic and steric differences between the cis and trans double bonds often allow for selective reactions, providing pathways to a variety of derivatized cycloalkane structures.

The electrophilic addition of halogens such as bromine (Br₂) and chlorine (Cl₂) to the double bonds of this compound is a characteristic reaction of alkenes. The mechanism and the resulting stereochemistry are dictated by the formation of a key intermediate.

The addition of a halogen molecule (X₂) across one of the double bonds results in the formation of a vicinal dihalide. This process involves the initial attack of the electron-rich π-bond on the halogen, leading to a bridged halonium ion intermediate. lumenlearning.comlibretexts.org The subsequent backside attack by the halide ion (X⁻) opens the three-membered ring to yield the dihalide product. lumenlearning.com

The resulting 1,2-dihaloalkane derivatives can undergo further reactions, most notably nucleophilic substitution. In these reactions, a nucleophile replaces one or both of the halogen atoms. ucsb.edu The specific pathway, whether Sₙ1 (two-step, through a carbocation) or Sₙ2 (one-step, concerted), depends on the structure of the dihalide, the nucleophile, the solvent, and the reaction conditions. study.combyjus.comyoutube.com For instance, a strong nucleophile in a polar aprotic solvent would favor an Sₙ2 mechanism. byjus.com

Table 1: Halogenation and Potential Subsequent Nucleophilic Substitution

| Reaction Step | Reactants | Key Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1. Halogenation | This compound + Br₂ | Vicinal Dibromide | Electrophilic Addition |

| 2. Substitution | Vicinal Dibromide + NaOH (Nucleophile) | Bromohydrin or Diol | Nucleophilic Substitution |

Halogenation of alkenes is a stereospecific reaction. The mechanism proceeds through a cyclic halonium ion intermediate, which blocks one face of the original double bond. The nucleophilic halide ion is then forced to attack from the opposite face, resulting in an anti-addition of the two halogen atoms. libretexts.orglibretexts.org When this reaction occurs on a cycloalkene, the product is exclusively the trans-dihalide. libretexts.org

Hydroboration is a powerful reaction that involves the addition of a boron-hydrogen bond across a double bond. A key feature of this reaction is its potential for intramolecular cyclization in dienes, leading to the formation of bicyclic organoboranes.

A classic example of this is the cyclic hydroboration of 1,5-cyclooctadiene with borane (BH₃), which produces the highly useful and selective hydroborating agent, 9-borabicyclo[3.3.1]nonane (9-BBN). iupac.org This process involves an initial hydroboration of one double bond, followed by a rapid intramolecular hydroboration of the second double bond.

Table 2: Hydroboration-Oxidation of a Diene

| Step | Reactants | Product/Intermediate | Key Features |

|---|---|---|---|

| 1. Hydroboration | Diene (e.g., 1,5-cyclooctadiene) + BH₃ | Bicyclic Organoborane (e.g., 9-BBN) | Intramolecular cyclization; Syn-addition |

| 2. Oxidation | Bicyclic Organoborane + H₂O₂, NaOH | Bicyclic Diol | Retention of stereochemistry |

Carbenes (R₂C:) and carbenoids are highly reactive species that add to double bonds to form cyclopropane rings. This reaction, known as cyclopropanation, is a concerted process where the configuration of the double bond is preserved in the product, making it stereospecific. wikipedia.org

A widely used method for cyclopropanation is the Simmons-Smith reaction, which employs a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (CH₂I₂) and a zinc-copper couple. wikipedia.orgnrochemistry.com The reaction with an alkene proceeds via a three-centered "butterfly-type" transition state to deliver the methylene (B1212753) (CH₂) group. nrochemistry.comyoutube.com

When applied to this compound, cyclopropanation can occur at either or both double bonds. The stereochemistry of the alkene (cis or trans) is retained in the resulting cyclopropane ring. youtube.com For instance, reaction at the cis double bond will yield a cis-disubstituted cyclopropane ring within the larger carbocycle. The regioselectivity can sometimes be controlled based on the substitution pattern of the alkene, with catalysts capable of discriminating between double bonds of similar electronic properties. researchgate.net

Table 3: Common Cyclopropanation Reactions

| Reaction Name | Reagents | Reactive Species | Product with Alkene |

|---|---|---|---|

| Simmons-Smith Reaction | CH₂I₂ + Zn(Cu) | ICH₂ZnI (Carbenoid) | Cyclopropane |

| Dichlorocarbene Addition | CHCl₃ + KOH | :CCl₂ (Carbene) | Dichlorocyclopropane |

Oxymercuration-demercuration is a two-step method for the hydration of alkenes that yields alcohols. A significant advantage of this reaction is that it proceeds with high regioselectivity according to Markovnikov's rule but without the carbocation rearrangements that can plague acid-catalyzed hydration. wikipedia.orglibretexts.orglibretexts.org

In the first step, oxymercuration, the alkene reacts with mercuric acetate (Hg(OAc)₂) in the presence of water. This forms a cyclic mercurinium ion intermediate, which prevents rearrangements. libretexts.org Water then attacks the more substituted carbon of the bridged ion, leading to an organomercury intermediate. wikipedia.orgchemistrysteps.com

Electrophilic Additions: Halogenation and Mechanism Studies

Transannular Reactions and Intramolecular Cyclizations

The unique topology of this compound, with its ten-membered ring and the spatial proximity of its double bonds, makes it a prime candidate for a variety of transannular reactions and intramolecular cyclizations. These transformations are often triggered by transition metal catalysts or acidic conditions, leading to the formation of complex bicyclic and polycyclic structures.

Nickel-Catalyzed Cyclooligomerization with External Dienes/Azadienes

While specific studies on the nickel-catalyzed cyclooligomerization of this compound with external dienes or azadienes are not extensively detailed in the literature, the general principles of nickel-catalyzed diene chemistry provide a framework for predicting its reactivity. Nickel(0) complexes are well-known to catalyze the cycloaddition of dienes, proceeding through the formation of nickelacycle intermediates.

In a hypothetical reaction with an external diene like butadiene, a nickel(0) catalyst would coordinate to the double bonds of both this compound and the external diene. This would be followed by oxidative coupling to form a larger nickelacycle. Subsequent reductive elimination would then furnish a variety of cycloadducts. The regioselectivity and stereoselectivity of such reactions are typically influenced by the nature of the ligands on the nickel catalyst and the specific reaction conditions. For instance, the use of bulky phosphine (B1218219) ligands can favor the formation of specific isomers. Mechanistic studies on related nickel-catalyzed cyclotelomerizations of butadiene suggest a pathway involving the oxidative cyclometalation of two diene molecules with a Ni(0) species, followed by cycloaddition with the dienophile dicp.ac.cnchemrxiv.org.

A plausible mechanistic pathway for the reaction of this compound with an external diene is outlined below:

Ligand Dissociation and Diene Coordination: A coordinatively unsaturated nickel(0) species is generated, to which the dienes coordinate.

Oxidative Coupling: The nickel mediates the coupling of the dienes to form a nickelacyclopentane intermediate.

Insertion or Reductive Elimination: The nickelacycle can then undergo further insertion of another diene molecule or undergo reductive elimination to yield the final cyclooligomerization product.

The reaction outcomes would be highly dependent on the nature of the external diene or azadiene partner.

Oxidative Cyclization Pathways and Product Architectures

The oxidative cyclization of 1,5-dienes is a powerful method for the synthesis of substituted tetrahydrofurans (THFs), and it is expected that this compound would undergo similar transformations. Reagents such as potassium permanganate (KMnO4) are commonly employed for this purpose. The reaction generally proceeds through a concerted [3+2] cycloaddition of the permanganate to one of the double bonds, followed by intramolecular attack of the other double bond.

In the case of this compound, an oxidative cyclization would likely lead to the formation of a bicyclic ether with a tetrahydrofuran ring fused to the cyclodecane (B1584694) skeleton. The stereochemical outcome of the reaction would be influenced by the initial geometry of the cyclodecadiene. It is anticipated that the reaction would proceed with a degree of diastereoselectivity, favoring the formation of a cis-fused bicyclic system due to the constraints of the ten-membered ring. The use of chiral auxiliaries in related permanganate-promoted oxidative cyclizations of 1,5-dienes has been shown to induce high levels of diastereoselectivity, leading to the formation of enantioenriched THF diols researchgate.net.

The general product architecture from the oxidative cyclization of a 1,5-diene is a 2,5-disubstituted tetrahydrofuran diol. For this compound, this would translate to a bicyclic diol.

| Reagent System | Expected Product Architecture | Stereochemical Considerations |

| KMnO4 / H2O | Bicyclic tetrahydrofuran diol | Likely formation of a cis-fused ring system |

| OsO4 / NMO | Bicyclic tetrahydrofuran diol | Potential for high diastereoselectivity |

| RuO4 / NaIO4 | Bicyclic tetrahydrofuran diol | Can be a highly efficient catalytic system |

Acid-Catalyzed Transannular Rearrangements (e.g., to Decalin Skeletons)

The treatment of this compound and its derivatives with acid can initiate transannular cyclizations, leading to the formation of bicyclic systems, most notably the decalin (bicyclo[4.4.0]decane) skeleton nih.govnist.govnih.gov. This type of reaction is well-documented for related medium-ring dienes and is a key step in the biosynthesis of many sesquiterpenes.

The mechanism of this rearrangement involves the protonation of one of the double bonds to generate a carbocation. The spatial proximity of the second double bond within the ten-membered ring allows for an intramolecular electrophilic attack, forming a new carbon-carbon bond and resulting in a bicyclic carbocation. Subsequent loss of a proton or capture by a nucleophile yields the stable decalin product.

The stereochemistry of the resulting decalin is dependent on the conformation of the starting cyclodecadiene and the reaction conditions. Both cis- and trans-fused decalins can potentially be formed. The relative stability of the transition states leading to these isomers will dictate the product distribution. In many cases, the trans-decalin is the thermodynamically more stable isomer.

Studies on the acid-catalyzed cyclization of germacrene D, a naturally occurring sesquiterpene with a 1,5-cyclodecadiene core, have shown that a variety of cadinane, muurolane, and amorphane sesquiterpenes (all containing a decalin skeleton) can be formed. The product distribution is influenced by the nature of the acid catalyst and the solvent.

Isomerization Phenomena and Mechanistic Pathways

This compound can undergo isomerization to its other geometric isomers, such as the cis,cis and trans,trans forms, as well as constitutional isomers like 1,6-cyclodecadiene. These isomerizations can be induced thermally or through catalysis by transition metals or acids.

Thermal Isomerization and Energy Barriers

For this compound, the conversion to the more stable cis,cis or trans,trans isomers likely involves a higher activation energy due to the conformational constraints of the ten-membered ring. The transition state for such an isomerization would involve significant torsional strain. It is generally observed that the trans double bond in a medium-sized ring is more strained than a cis double bond, suggesting that the isomerization of the trans double bond to a cis double bond would be thermodynamically favorable.

The thermal cis-to-trans isomerization of other systems, such as azobenzenes, has been studied extensively, and the activation energies are typically in the range of 84–104 kJ/mol nih.gov. It is plausible that the energy barrier for the isomerization of this compound would be of a similar magnitude.

| Isomerization Process | Plausible Mechanism | Estimated Energy Barrier |

| cis,trans to cis,cis | Diradical intermediate or concerted pathway | High, due to ring strain |

| cis,trans to trans,trans | Diradical intermediate or concerted pathway | Likely higher than to cis,cis due to increased ring strain |

Catalytic Isomerization Mediated by Transition Metals and Acids

The isomerization of this compound can be facilitated by the presence of transition metal catalysts or acids. These catalysts provide lower energy pathways for the interconversion of isomers.

Transition Metal Catalysis: A variety of transition metals, including rhodium, ruthenium, and palladium, are known to catalyze the isomerization of alkenes nih.gov. The mechanism often involves the formation of a metal-hydride species which adds to the double bond to form a metal-alkyl intermediate. Rotation around the carbon-carbon single bond followed by β-hydride elimination can then lead to the isomerized alkene.

In the context of this compound, a transition metal catalyst could selectively isomerize one or both of the double bonds. For example, the preparation of trans,trans- and cis,cis-1,6-cyclodecadiene from this compound has been reported, suggesting that both double bond migration and geometric isomerization are possible researchgate.net. The isomerization of a related compound, a cis,cis-1,5-cyclooctadiene derivative, to its trans,trans isomer has been shown to proceed via a cis,trans intermediate in the presence of a ruthenium catalyst researchgate.net.

Acid Catalysis: Acids can also catalyze the isomerization of alkenes through the formation of carbocation intermediates. Protonation of a double bond in this compound would lead to a cyclodecyl cation. Rotation around the adjacent carbon-carbon bond, followed by deprotonation, would result in the geometric isomer. This process is often in competition with the transannular cyclization reactions discussed in section 3.2.3. The outcome of the reaction would depend on the reaction conditions, with higher temperatures and lower acid concentrations favoring isomerization over cyclization.

| Catalyst Type | General Mechanism | Potential Products |

| Transition Metals (e.g., Ru, Rh) | Hydride addition-elimination | cis,cis-1,5-cyclodecadiene, trans,trans-1,5-cyclodecadiene, 1,6-cyclodecadienes |

| Acids (e.g., H2SO4, TsOH) | Carbocation formation and rearrangement | cis,cis-1,5-cyclodecadiene, trans,trans-1,5-cyclodecadiene, decalin derivatives |

Photochemical Isomerization Dynamics and Excited States

The photoisomerization of cyclic dienes is a fundamental process governed by the dynamics of electronically excited states. Upon absorption of ultraviolet light, this compound is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The subsequent relaxation pathways determine the photostationary state composition of its isomers. For related diene systems, studies using broadband transient absorption spectroscopy have elucidated these ultrafast processes. nih.govnsf.gov

The typical mechanism involves torsion around a double bond, leading from the initial Franck-Condon region to a perpendicular molecular configuration, often referred to as the P-state or a conical intersection. nih.govresearchgate.net This twisted geometry serves as a crucial junction where the molecule can efficiently return to the ground state surface. The decay from this point can lead to the regeneration of the starting isomer or the formation of a different geometric isomer, such as cis,cis-1,5-cyclodecadiene or trans,trans-1,5-cyclodecadiene. The dynamics of these processes, including the lifetime of the excited state and the quantum yields of isomerization, are highly dependent on factors like solvent polarity. nih.gov While specific femtosecond-resolved data for this compound is not extensively documented, the general principles observed for other cyclic and acyclic dienes provide a robust framework for understanding its photochemical behavior. nih.govnsf.gov

Table 1: General Dynamics in Diene Photoisomerization

| Process | Description | Typical Timescale | Key Intermediates |

|---|---|---|---|

| S₀ → S₁ Excitation | Absorption of a photon promotes the molecule to the first excited singlet state. | Femtoseconds (fs) | Franck-Condon State |

| S₁ Relaxation | The molecule undergoes torsional motion around a C=C bond on the S₁ potential energy surface. | 100s of fs to picoseconds (ps) | Perpendicular State (P-state) |

| Internal Conversion | Non-radiative decay from the S₁ state back to the S₀ ground state. | Picoseconds (ps) | Conical Intersection |

| Isomer Formation | Relaxation on the S₀ surface yields a mixture of geometric isomers. | Picoseconds (ps) | Ground-state isomers |

Polymerization and Copolymerization Studies

Radical Copolymerization with Sulfur Dioxide: Mechanism and Polymer Structure

This compound undergoes a free-radical copolymerization with sulfur dioxide to produce a one-to-one alternating linear copolymer. This reaction is significant because the polymerization proceeds with a transannular carbon-carbon bond formation.

The mechanism is initiated by a free-radical source, which can be traces of oxygen or peroxides. The propagation involves the alternating addition of the cyclodecadiene monomer and sulfur dioxide. A key feature of this specific polymerization is that during the addition to the diene, a transannular cyclization occurs, forming a bicyclo[4.4.0]decane (decalin) unit within the polymer backbone. This results in a unique polymer structure where the sulfone groups are separated by four saturated carbon atoms. This structure imparts greater resistance to alkali compared to polysulfones where the sulfone groups are separated by only two carbon atoms. The resulting polymer is a polysulfone with repeating units based on a fused bicyclic structure.

Table 2: Structural Features of this compound-SO₂ Copolymer

| Feature | Description |

|---|---|

| Monomer Ratio | 1:1 (this compound : SO₂) |

| Polymer Type | Alternating linear copolymer |

| Key Mechanistic Step | Free-radical addition with transannular cyclization |

| Repeating Unit Structure | Contains a bicyclo[4.4.0]decane (decalin) moiety |

| Sulfone Group Separation | Four saturated carbon atoms |

| Notable Property | Enhanced resistance to alkali |

Ring-Opening Polymerization (ROP) Potential and Catalyst Scope

Ring-Opening Polymerization (ROP) is a powerful method for polymer synthesis, typically driven by the release of ring strain in a cyclic monomer. wikipedia.org For cycloolefins, this process is known as Ring-Opening Metathesis Polymerization (ROMP) and is catalyzed by transition metal complexes. wikipedia.orgilpi.com

The potential for this compound to undergo ROP is primarily dictated by its inherent ring strain. While highly strained olefins like norbornenes and cyclobutenes are excellent substrates for ROMP, larger, more flexible rings like cyclodecadiene possess less strain, making polymerization more challenging. ilpi.com There is no extensive literature detailing the successful ROP of this compound itself.

However, the catalyst scope for such a transformation would likely involve highly active, well-defined organometallic catalysts. The most common and effective catalysts for ROMP of less-strained cyclic olefins are based on ruthenium and tungsten, such as Grubbs' and Schrock catalysts. acs.orgyoutube.com

Table 3: Potential Catalysts for Ring-Opening Metathesis Polymerization (ROMP) of Cycloolefins

| Catalyst Type | Metal Center | Common Examples | Characteristics |

|---|---|---|---|

| Grubbs' Catalysts | Ruthenium (Ru) | Grubbs' 1st, 2nd, and 3rd Generation | High tolerance to functional groups, good activity. |

| Schrock Catalysts | Molybdenum (Mo), Tungsten (W) | Schrock alkylidene complexes | Very high activity, sensitive to air and moisture. |

| Ziegler-Natta Catalysts | Titanium (Ti), Vanadium (V) | TiCl₄/AlEt₃ | Less common for ROMP of simple cycloolefins. |

For ROP to be thermodynamically favorable, the negative enthalpy change from ring-strain relief must overcome the negative entropy change of polymerization. The moderate strain of the ten-membered ring of cyclodecadiene makes this a delicate balance, likely requiring highly active catalyst systems.

Pericyclic Reactions and Sigmatropic Rearrangements

Cope and Siloxy-Cope Rearrangements Leading to or Involving Cyclodecadiene Intermediates

The Cope rearrangement is a thermally induced rsc.orgrsc.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org This reaction is fundamental to the chemistry of the cyclodecadiene system, as this compound exists in equilibrium with its valence isomer, cis-1,2-divinylcyclohexane (B95100), via a Cope rearrangement. This process is reversible, and the position of the equilibrium depends on the relative thermodynamic stabilities of the ten-membered ring and the six-membered ring system. nrochemistry.commasterorganicchemistry.com The reaction proceeds through a concerted, chair-like transition state. nrochemistry.com

The oxy-Cope and siloxy-Cope rearrangements are powerful variants used in organic synthesis. masterorganicchemistry.comwikipedia.org In these reactions, a 1,5-dien-3-ol (or its corresponding silyl ether) rearranges to form an enol or a silyl enol ether, which upon workup yields a ketone or aldehyde. masterorganicchemistry.com These rearrangements can be used to synthesize large rings. For example, a substituted cis-1,2-divinylcyclohexanol can undergo a thermal oxy-Cope or siloxy-Cope rearrangement to produce a ten-membered ring, specifically a substituted cyclodecenone. oregonstate.edursc.org In this ring-expanding transformation, a this compound-like structure is a key intermediate formed during the sigmatropic shift. The formation of the stable carbonyl group in the product makes the oxy-Cope rearrangement effectively irreversible, providing a strong thermodynamic driving force for the reaction. wikipedia.org

Table 4: Comparison of Cope and Oxy-Cope Rearrangements

| Reaction | Substrate | Product | Driving Force | Reversibility |

|---|---|---|---|---|

| Cope Rearrangement | 1,5-diene (e.g., cis-1,2-divinylcyclohexane) | Isomeric 1,5-diene (e.g., this compound) | Relative thermodynamic stability | Reversible |

| Oxy-Cope Rearrangement | 1,5-dien-3-ol (e.g., cis-1-vinyl-2-(1-hydroxyvinyl)cyclohexane) | Enol, tautomerizes to an unsaturated ketone/aldehyde | Formation of a stable C=O bond | Generally irreversible |

| Siloxy-Cope Rearrangement | 1,5-dien-3-silyloxy (e.g., cis-1-vinyl-2-(1-silyloxyvinyl)cyclohexane) | Silyl enol ether | Formation of a stable silyl enol ether | Generally irreversible |

Electrocyclic Reactions and Orbital Symmetry Considerations in the Transformations of this compound

The reactivity of this compound is significantly influenced by the principles of orbital symmetry, which govern the pathways of pericyclic reactions. Electrocyclic reactions, a class of pericyclic transformations involving the formation of a σ-bond from a conjugated π-system, are of particular interest. The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry throughout the reaction process.

For this compound, a potential electrocyclic reaction would involve the interaction of the two π-bonds to form a bicyclic system. This transformation is analogous to the cyclization of a 1,5-diene, which proceeds through a six-electron transition state, making it a 4n+2 π-electron system (where n=1). According to the Woodward-Hoffmann rules, the stereochemistry of the ring closure is determined by whether the reaction is induced thermally or photochemically.

Under thermal conditions, a 4n+2 π-electron system undergoes a disrotatory ring closure. libretexts.orglibretexts.org In this process, the termini of the diene system rotate in opposite directions (one clockwise, one counterclockwise) to form the new σ-bond. libretexts.orgpressbooks.pub This mode of cyclization allows for the constructive overlap of the highest occupied molecular orbital (HOMO) of the diene in its ground electronic state. libretexts.org For this compound, a disrotatory closure would lead to the formation of cis-bicyclo[5.3.0]decene.

Conversely, under photochemical conditions, the molecule is promoted to an excited electronic state. In this state, the symmetry of the frontier molecular orbital (the new HOMO) is altered. libretexts.orglibretexts.org Consequently, the Woodward-Hoffmann rules predict a conrotatory ring closure for a 4n+2 π-electron system. masterorganicchemistry.comyoutube.com In a conrotatory process, the termini of the diene rotate in the same direction (both clockwise or both counterclockwise). libretexts.orgpressbooks.pub This would be expected to lead to the formation of trans-bicyclo[5.3.0]decene from this compound.

It is crucial to recognize that for this compound, the electrocyclic ring closure is in competition with another thermally allowed pericyclic reaction: the Cope rearrangement. The Cope rearrangement is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement that is also governed by orbital symmetry and proceeds through a six-electron, chair-like transition state. wikipedia.orgmsu.eduorganic-chemistry.org The energetic balance between these two pathways can be influenced by the specific conformation of the ten-membered ring and the substitution pattern on the diene.

While the Woodward-Hoffmann rules provide a powerful predictive framework for the stereochemical outcome of electrocyclic reactions, detailed experimental or computational studies specifically on the electrocyclization of this compound are not extensively documented in the surveyed literature. Therefore, the following table summarizes the predicted stereochemical outcomes based on these established principles.

| Reaction Condition | Number of π Electrons | Predicted Mode of Ring Closure | Predicted Product from this compound |

| Thermal | 6 (4n+2, n=1) | Disrotatory | cis-bicyclo[5.3.0]decene |

| Photochemical | 6 (4n+2, n=1) | Conrotatory | trans-bicyclo[5.3.0]decene |

Further mechanistic investigations, including computational modeling and experimental verification, would be necessary to fully elucidate the kinetic and thermodynamic parameters of the electrocyclic reactions of this compound and to determine the extent to which it competes with the Cope rearrangement under various conditions.

Stereochemistry, Conformational Analysis, and Structural Dynamics of Cis,trans 1,5 Cyclodecadiene

Stereoisomeric Relationships and Configurational Impact on Reactivity

The presence of both cis and trans double bonds in the 1,5-cyclodecadiene ring system leads to distinct stereoisomeric forms. The relative orientation of these double bonds significantly influences the molecule's reactivity. In addition reactions, a notable selectivity for the more strained and accessible trans double bond is often observed. This heightened reactivity of the trans bond is a recurring theme in the chemistry of medium-sized rings.

For instance, in various addition reactions involving reagents that add in a concerted manner, such as diimide reduction, ozonation, epoxidation, and methyleneation, there is a high degree of selectivity for addition to the trans double bond. In contrast, ionic reagents like bromine and certain mercury salts, which add in a stepwise fashion, can lead to transannular cycloadditions, forming substituted cis-decalin products. This demonstrates that the inherent strain and accessibility of the trans double bond, a direct consequence of the cis,trans-stereochemistry, governs the initial site of reaction.

Conformational Landscape and Preferred Geometries

The ten-membered ring of cis,trans-1,5-cyclodecadiene (B73298) is highly flexible, allowing it to adopt a variety of conformations. The interplay of angle strain, torsional strain, and transannular interactions determines the relative energies of these conformers and, consequently, the preferred geometry of the molecule.

Computational studies on related medium-ring cycloalkenes, such as cis-cyclodecene (B1623649), suggest that the most stable conformation is often a twist-chair or a boat-chair-boat (BCB) form. While direct computational studies specifically on this compound are not extensively detailed in the provided search results, the principles derived from analogous systems are applicable. The boat-chair-boat conformation is particularly adept at minimizing the severe non-bonded interactions and angle strain that would be present in more planar conformations. This conformation allows the hydrogen atoms on the interior of the ring to be staggered, reducing transannular strain.

Table 1: Predicted Low-Energy Conformations of Cyclodecane (B1584694) Derivatives

| Compound | Predicted Dominant Conformation | Computational Method |

| cis-Cyclodecene | Boat-Chair-Boat (BCB) | Ab initio (HF/6-311G) |

| trans-Cyclodecene | Multiple C1 and C2 symmetry conformations | MM3 Force Field & Ab initio (HF/6-311G) |

Data extrapolated from studies on related cyclodecene (B14012633) systems.

The various conformations of cyclodecadiene are in dynamic equilibrium, interconverting through low-energy pathways. These interconversions typically involve pseudorotation, a process where the ring flexes and twists without passing through a high-energy planar state. The energy barriers for these interconversions in medium-sized rings are generally low, allowing for rapid equilibration at room temperature.

For trans-cyclodecene, two distinct conformational processes have been identified through dynamic NMR studies. One process, with a higher energy barrier, involves the rotation of the trans double bond through the ring. The other, lower-energy process, is attributed to restricted rotation of a methylene (B1212753) segment of the ring. It is plausible that this compound undergoes similar dynamic processes, with the specific energy barriers being influenced by the presence of the second double bond.

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The predefined stereochemistry of the double bonds in this compound exerts a profound influence on the stereochemical outcome of its reactions. This is particularly evident in pericyclic reactions and transannular cyclizations.

A classic example is the Cope rearrangement, a nih.govnih.gov-sigmatropic shift that 1,5-dienes undergo upon heating. The stereochemistry of the starting diene dictates the stereochemistry of the product. In the case of this compound, thermal isomerization leads to the formation of cis-1,2-divinylcyclohexane (B95100). This outcome is a direct consequence of the concerted, orbital-symmetry-controlled mechanism of the Cope rearrangement, where the geometry of the transition state is constrained by the initial cis,trans configuration of the diene.

Furthermore, the proximity of the double bonds in certain conformations facilitates transannular reactions. The stereochemical course of these reactions is often dictated by the most stable conformation of the reacting molecule, which in turn is governed by the cis/trans nature of the double bonds. For example, the electrophilic addition of bromine to this compound can lead to the formation of a bicyclic product through a transannular cyclization, with the stereochemistry of the resulting decalin system being a direct consequence of the initial diene stereochemistry.

Table 2: Influence of Stereochemistry on Reaction Products

| Reactant | Reaction Type | Major Product | Stereochemical Implication |

| This compound | Thermal Isomerization (Cope Rearrangement) | cis-1,2-Divinylcyclohexane | The cis,trans stereochemistry directs the formation of the cis-divinyl product. |

| This compound | Electrophilic Addition (e.g., Bromine) | Substituted cis-Decalins | Transannular cyclization is facilitated by the proximity of the double bonds in a specific conformation. |

Chirality in Cyclodecadiene Systems and Derivatives

Although this compound itself is achiral due to the presence of a plane of symmetry in its most stable conformations, it can serve as a precursor to a wide array of chiral derivatives. The introduction of substituents or the selective transformation of one of the double bonds can break the symmetry of the molecule, leading to the formation of chiral products.

The stereoselective functionalization of this compound is a powerful strategy in asymmetric synthesis. The use of chiral catalysts can enable the enantioselective addition to one of the double bonds, leading to the formation of chiral mono-functionalized cyclodecenes. For example, an asymmetric epoxidation could selectively yield one enantiomer of the corresponding epoxide.

Furthermore, the chiral derivatives of this compound can themselves be valuable intermediates in the synthesis of complex molecules. The inherent conformational biases and the differentiated reactivity of the two double bonds can be exploited to control the stereochemistry of subsequent transformations, allowing for the construction of multiple stereocenters with a high degree of predictability. The development of asymmetric catalytic systems that can effectively discriminate between the two faces of the double bonds in cyclodecadiene systems is an active area of research, with the potential to unlock new pathways for the synthesis of enantiomerically pure compounds.

Advanced Spectroscopic Methodologies for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of cis,trans-1,5-cyclodecadiene (B73298) in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and confirmation of the cis and trans configurations of the double bonds.

The ¹H NMR spectrum of this compound exhibits distinct signals for its different types of protons. The olefinic protons, those directly attached to the double-bonded carbons, resonate in the downfield region, typically between 5.0 and 6.5 ppm. The chemical shifts of these protons are highly sensitive to the geometry of the double bond. Generally, the protons on a trans double bond appear at a slightly different chemical shift compared to those on a cis double bond. The allylic protons, which are on the carbon atoms adjacent to the double bonds, and the remaining methylene (B1212753) protons of the ten-membered ring produce a complex pattern of signals in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the olefinic carbons and the aliphatic carbons of the ring. The chemical shifts of the olefinic carbons are also indicative of the double bond geometry.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Alkenes

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Alkenyl (C=C-H ) | 4.5 - 6.5 |

| cis-Alkenyl | Varies | |

| trans-Alkenyl | Varies | |

| Allylic (C=C-CH ) | 1.6 - 2.6 | |

| ¹³C | Alkene (C =C) | 100 - 150 |

Note: Specific chemical shifts for this compound can vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are indispensable for unraveling the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the carbon chain around the ring and the assignment of neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu HMBC is crucial for establishing the connectivity of the carbon skeleton, linking different fragments identified by COSY and HSQC.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a key technique for determining the stereochemistry of the molecule. libretexts.orgyoutube.com It identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orgyoutube.com For this compound, NOESY can confirm the cis and trans nature of the double bonds by showing correlations between protons that are spatially proximate due to the specific ring conformation. researchgate.net

The differentiation between the cis and trans double bonds is definitively achieved through the analysis of proton-proton coupling constants (J-couplings) and Nuclear Overhauser Effect (NOE) correlations.

The magnitude of the vicinal coupling constant (³JHH) between two protons on a double bond is highly dependent on the dihedral angle between them. For a trans configuration, the protons are on opposite sides of the double bond, resulting in a larger coupling constant, typically in the range of 12-18 Hz. iastate.edu In contrast, for a cis configuration, the protons are on the same side, leading to a smaller coupling constant, generally between 6-12 Hz. iastate.edu

NOE correlations provide through-space information that complements the through-bond data from coupling constants. libretexts.org In a cis double bond, the two olefinic protons are relatively close in space, leading to a strong NOE signal between them. For a trans double bond, these protons are further apart, and a weaker or absent NOE correlation is expected.

Table 2: Typical ³JHH Coupling Constants for Alkenes

| Configuration | Typical ³JHH Value (Hz) |

| cis | 6 - 12 iastate.edu |

| trans | 12 - 18 iastate.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) in Isomer Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile compounds, including the isomers of cyclodecadiene. In GC, the mixture is vaporized and passed through a long column. Different isomers will interact differently with the stationary phase of the column, leading to their separation based on factors like boiling point and polarity. Generally, trans-isomers elute earlier than their cis-counterparts in many GC applications. mdpi.com

Once separated by the GC, the individual isomers enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a characteristic pattern. The resulting mass spectrum, a plot of fragment mass-to-charge ratio versus intensity, serves as a molecular fingerprint. While cis and trans isomers often produce very similar mass spectra, their separation by GC allows for their individual identification when coupled with retention time data. whitman.edu

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification and Isomer Distinction

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key IR absorptions are those associated with the carbon-carbon double bonds (C=C) and the carbon-hydrogen bonds of the alkene and alkane portions of the molecule.

A key diagnostic feature for distinguishing between cis and trans double bonds in alkenes is the out-of-plane C-H bending vibration. Trans double bonds typically show a strong absorption band around 960-980 cm⁻¹, while cis double bonds exhibit a band around 675-730 cm⁻¹. quora.com The presence of both of these bands in the IR spectrum of a 1,5-cyclodecadiene sample would be indicative of a cis,trans isomer. The C=C stretching vibration, usually found in the 1640-1680 cm⁻¹ region, is also present but is often less informative for distinguishing between cis and trans isomers. youtube.com

Table 3: Characteristic IR Absorption Frequencies for Alkenes

| Vibrational Mode | Functional Group | Typical Frequency (cm⁻¹) |

| C-H Stretch | =C-H | 3010 - 3095 |

| C=C Stretch | C=C | 1640 - 1680 |

| C-H Out-of-plane Bend | cis-RCH=CHR | 675 - 730 |

| C-H Out-of-plane Bend | trans-RCH=CHR | 960 - 980 |

Integrated Spectroscopic Approaches for Complex Mixture Analysis

In many instances, this compound may be present in a complex mixture with its other isomers, such as cis,cis-1,5-cyclodecadiene and trans,trans-1,5-cyclodecadiene, or with other reaction byproducts. The analysis of such mixtures requires an integrated approach that combines the strengths of multiple spectroscopic techniques.

A typical workflow would involve an initial separation of the mixture using a chromatographic technique like GC. The separated components can then be analyzed by MS to determine their molecular weight and fragmentation patterns. For a more detailed structural elucidation of each isolated isomer, NMR spectroscopy is employed. The combination of 1D and 2D NMR techniques allows for the complete assignment of the structure and stereochemistry of each component. IR spectroscopy can provide rapid confirmation of the presence of cis and trans double bonds in the separated fractions. By combining the data from these different spectroscopic methods, a comprehensive and unambiguous characterization of this compound, even within a complex matrix, can be achieved.

Computational and Theoretical Investigations of Cis,trans 1,5 Cyclodecadiene Systems

Quantum Mechanical (QM) and Ab Initio Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and inherent reactivity of cis,trans-1,5-cyclodecadiene (B73298). High-level ab initio and Density Functional Theory (DFT) methods are employed to probe aspects of the molecule that are not directly observable through experimental means.

DFT calculations are particularly powerful for investigating the mechanisms of pericyclic reactions, such as the Cope rearrangement, which is a characteristic reaction of 1,5-dienes. These calculations can map the potential energy surface, identifying transition states and intermediates, thereby providing a quantitative picture of the reaction energetics. Furthermore, Time-Dependent DFT (TD-DFT) is instrumental in exploring the molecule's behavior upon photoexcitation. TD-DFT can predict vertical excitation energies, which correspond to the energy required to promote the molecule to an excited state without altering its geometry, and oscillator strengths, which are related to the intensity of absorption bands in the electronic spectrum arxiv.org. More advanced TD-DFT studies can map the potential energy surfaces of excited states to delineate photochemical reaction pathways arxiv.org.

The distinct electronic properties of the cis and trans double bonds within the ten-membered ring are a key feature that can be analyzed using QM methods. The inherent strain and greater accessibility of the trans double bond often render it the more reactive site for various reagents arxiv.org. Computational models can quantify the differences in electron density and orbital energies between the two double bonds, explaining the observed regioselectivity in addition reactions.

Below is a representative data table illustrating the type of information that can be obtained from QM calculations on this compound.

| Computational Method | Property | Calculated Value | Significance |

| DFT (B3LYP/6-31G) | HOMO Energy | -8.90 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ionization potential and nucleophilicity. |

| DFT (B3LYP/6-31G) | LUMO Energy | +0.52 eV | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's electrophilicity and ability to accept electrons. |

| TD-DFT | First Vertical Excitation Energy | 5.8 eV | Corresponds to the energy of the S₀ → S₁ electronic transition, providing insight into the molecule's UV-Vis absorption spectrum. |

Molecular Mechanics (MM) Simulations for Conformational Analysis and Strain Energy

The ten-membered ring of this compound exhibits significant conformational complexity due to the interplay of torsional strain, transannular strain, and angle strain arxiv.org. Molecular mechanics (MM) simulations are a powerful and efficient tool for exploring the vast conformational landscape of such flexible molecules.

MM methods employ classical mechanics and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically varying the torsional angles and performing energy minimizations, a comprehensive map of the potential energy surface can be generated. This allows for the identification of low-energy conformers, the determination of their relative stabilities, and the calculation of the energy barriers for interconversion between them arxiv.org. For medium-sized rings, this analysis is crucial as the energetic differences between conformers can be small, leading to a dynamic equilibrium of multiple shapes.

A key output of MM calculations is the strain energy of the molecule. Ring strain is the excess energy of a cyclic compound compared to a hypothetical strain-free acyclic analogue. It is a composite of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). The strain energy provides a quantitative measure of the molecule's inherent instability and is a driving force for many of its chemical reactions.

The following table presents hypothetical data from a molecular mechanics conformational search and strain energy calculation for this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Strain Energy (kcal/mol) |

| Chair-Boat-Chair (CBC) | 0.0 | C1-C2-C3-C4: 60, C5-C6-C7-C8: -110 | 12.5 |

| Boat-Chair-Boat (BCB) | 1.8 | C1-C2-C3-C4: -55, C5-C6-C7-C8: 105 | 14.3 |

| Twist-Chair-Boat (TCB) | 3.5 | C1-C2-C3-C4: 30, C5-C6-C7-C8: -85 | 16.0 |

Modeling of Reaction Pathways and Transition States

Computational modeling provides a detailed, step-by-step view of chemical reaction pathways, including the elusive transition states that govern reaction rates. For this compound, two important classes of reactions that have been investigated theoretically are pericyclic rearrangements and addition reactions.

The Cope rearrangement, a nsf.govnsf.gov-sigmatropic shift, is a characteristic thermal reaction of 1,5-dienes. DFT calculations have been extensively used to model this process, allowing for the precise location and characterization of the transition state structures. For cyclic systems like this compound, the rearrangement can proceed through different transition state geometries, primarily chair-like and boat-like conformations. By calculating the activation energies associated with each pathway, the preferred reaction mechanism and the expected product distribution can be predicted. The unique geometry of the ten-membered ring can either facilitate or hinder the Cope rearrangement, offering a clear window into the principles of orbital symmetry that govern such concerted reactions.

Addition reactions to the double bonds of this compound can also be modeled to understand their regioselectivity and stereoselectivity. Computational studies can simulate the approach of an electrophile to either the cis or trans double bond, calculating the activation barriers for each pathway. These models can elucidate the role of steric hindrance and electronic factors in directing the incoming reagent, providing a rationale for the observed product distributions in reactions such as halogenation, hydroboration, or epoxidation.

This table illustrates the type of data generated from modeling the Cope rearrangement of this compound.

| Transition State Geometry | Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) | Predicted Major Product |

| Chair-like | 25.8 | C1-C6: 2.1, C3-C4: 2.1 | cis,cis-1,6-cyclodecadiene |

| Boat-like | 31.2 | C1-C6: 2.0, C3-C4: 2.0 | Divinylcyclohexane |

Theoretical Studies on Stereoelectronic Effects (e.g., The Cis-Effect)

Stereoelectronic effects describe the influence of the spatial arrangement of electrons in orbitals on the structure and reactivity of a molecule. While the term "cis-effect" is more formally defined in the context of inorganic coordination chemistry, the underlying principles of orbital interactions are crucial in understanding the properties of organic molecules like this compound.

Theoretical studies can probe the stereoelectronic interactions associated with the cis double bond. For instance, the relative stability of the cis and trans isomers in cyclic systems is a balance of steric and electronic factors. In smaller rings, the cis isomer is generally more stable due to reduced ring strain. However, in larger rings, the steric repulsions between substituents on the cis double bond can become more significant. Computational methods can dissect these contributions to stability.

Furthermore, the reactivity of the cis double bond can be influenced by stereoelectronic effects. For example, the alignment of neighboring sigma bonds with the pi system of the double bond can lead to hyperconjugative interactions that affect the electron density and, consequently, the reactivity of the double bond towards electrophiles. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to identify and quantify these donor-acceptor orbital interactions. While specific studies on a named "cis-effect" for this molecule are not prominent, the broader principles of stereoelectronics are routinely applied in its computational analysis.

The table below provides a conceptual representation of how stereoelectronic effects could be analyzed computationally.

| Interaction | NBO Analysis (E(2) in kcal/mol) | Consequence |

| σ(C-H) → π(C=C) (cis) | 1.5 | Hyperconjugative stabilization of the cis double bond. |

| π(C=C) → σ(C-H) (cis) | 0.8 | Back-donation affecting the electron density of adjacent C-H bonds. |

| Steric Repulsion (H...H) | 2.1 | Destabilizing van der Waals interaction across the cis double bond. |

Conical Intersections and Ultrafast Dynamics in Photochemical Processes

The photochemistry of 1,5-dienes often involves processes like cis-trans isomerization and electrocyclic ring closures, which proceed through different reaction pathways than their thermal counterparts arxiv.org. Theoretical investigations are essential for understanding these ultrafast events, which are governed by the topography of excited-state potential energy surfaces and the presence of conical intersections.

A conical intersection is a point of degeneracy between two electronic states (typically the ground state, S₀, and the first excited state, S₁), which acts as a funnel for rapid, non-radiative decay from the excited state back to the ground state. The geometry of the molecule at the conical intersection determines the outcome of the photochemical reaction. Computational methods, particularly multireference ab initio methods and TD-DFT, can be used to locate and characterize these critical points on the potential energy surface.

Ab initio molecular dynamics (AIMD) simulations can provide a time-resolved picture of the photochemical process. In an AIMD simulation, the forces on the atoms are calculated quantum mechanically at each time step, allowing the trajectory of the molecule to be followed on the femtosecond timescale. These simulations can reveal the dynamic pathways from the initial photoexcitation, through the conical intersection, to the final photoproducts. For this compound, such simulations could model the photoinduced isomerization of the cis or trans double bond, or potential electrocyclization reactions, providing insights into the quantum yields and the stereochemistry of the products.

This table illustrates hypothetical findings from a computational study on the photochemistry of this compound.

| Photochemical Process | Key Conical Intersection Geometry | Calculated Excited State Lifetime (fs) | Predicted Photoproduct(s) |

| cis → trans Isomerization | Twisted pi-bond at C1=C2 | 150 | trans,trans-1,5-cyclodecadiene |

| Electrocyclization | Close approach of C1 and C5 | 250 | Bicyclo[5.3.0]dec-3-ene |

| Return to Ground State | Stretched C-C single bond | 500 | This compound (no reaction) |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

cis,trans-1,5-Cyclodecadiene (B73298) serves as a pivotal intermediate in the synthesis of intricate organic structures, leveraging its inherent ring strain and the distinct reactivity of its double bonds.

The isomerization of this compound provides a pathway to other cyclic dienes and, through selective reduction, to cycloalkenes like cis-cyclodecene (B1623649). Transition metal complexes, particularly those involving rhodium, are effective catalysts for the isomerization of cyclodecadiene isomers. For instance, it has been reported that this compound can be isomerized to its more stable isomer, cis,cis-1,6-cyclodecadiene . Such catalytic isomerizations are crucial steps in synthetic sequences where a specific, thermodynamically favored isomer is required for subsequent transformations .

Furthermore, the selective hydrogenation of one of the double bonds in the cyclodecadiene ring system can yield cyclodecenes. While direct, high-yield selective hydrogenation of this compound to cis-cyclodecene is a complex challenge due to the presence of two reactive sites, the development of chemoselective catalysts offers potential routes. For example, rhodium-based catalysts have been shown to be effective in the cis-selective hydrogenation of various arenes, suggesting the possibility of developing similar systems for cyclic dienes semanticscholar.orgnih.gov. The ability to convert this compound into other cyclic alkenes underscores its utility as a versatile starting material in organic synthesis.

The ten-membered ring of this compound is a valuable template for the construction of more complex macrocyclic and polycyclic structures. The inherent strain and the spatial arrangement of the double bonds facilitate transannular reactions, which are intramolecular reactions that occur across the ring. These reactions can lead to the formation of bicyclic and polycyclic systems with a high degree of stereocontrol.

A notable application of this compound is in the synthesis of decalin (bicyclo[4.4.0]decane) derivatives. The decalin ring system is a core structure in a wide variety of natural products, including steroids, terpenes, and alkaloids nih.gov. The transannular cyclization of cyclodecadiene derivatives can be initiated by electrophilic reagents or through photochemical methods, leading to the formation of fused ring systems archive.org. This strategy has been featured in the synthesis of natural products and provides an efficient way to build molecular complexity from a relatively simple starting material nih.gov. The ability to form intricate polycyclic frameworks makes this compound a significant building block in the total synthesis of complex natural products nih.gov.

Engagement in Organometallic Chemistry and Catalysis

The double bonds of this compound readily coordinate with transition metals, forming stable complexes that can act as both ligands and key intermediates in catalytic processes.

This compound forms stable coordination complexes with a variety of transition metals, including rhodium, platinum, and palladium rsc.orgnih.gov. In these complexes, the diene acts as a ligand, donating electron density from its π-orbitals to the metal center. The stability of these complexes is influenced by factors such as the nature of the metal, its oxidation state, and the steric and electronic properties of other ligands in the coordination sphere rsc.orgnih.gov.

The formation of rhodium(I) π-complexes with cyclodecadiene isomers has been well-documented . These complexes are often stable enough to be isolated and characterized, providing valuable insights into the nature of metal-olefin bonding. The unique geometry of this compound allows for specific coordination modes that can influence the reactivity of the metal center.

Below is a table summarizing some of the metal complexes formed with dienes, which is indicative of the types of complexes this compound can form.

| Metal | Ligand System | Stability Characteristics |

| Rhodium | Rhodium(I) π-complex | Stable, isolable complexes are known to facilitate isomerization. |